methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride
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Overview
Description
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methyl ester group, an aminoethyl substituent, and a hydroxyl group on a benzoate backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride typically involves the esterification of 5-(1-aminoethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Conversion to 5-(1-aminoethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of 5-(1-aminoethyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the ester and hydroxyl groups can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1-aminoethyl)-2-methoxybenzoate hydrochloride: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate sulfate: Similar structure but with a sulfate salt instead of a hydrochloride salt.
Uniqueness
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride is unique due to the presence of both an aminoethyl group and a hydroxyl group on the benzoate backbone, which can influence its reactivity and interactions with other molecules. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
CAS No. |
287963-32-0 |
---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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